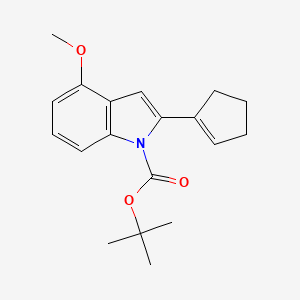
(S)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate
Descripción general
Descripción
(S)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate, also known as Boc-CPA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of piperidine, a cyclic amine that is commonly used in the synthesis of various organic compounds. Boc-CPA has been found to have a range of interesting properties that make it useful in a variety of applications. In
Aplicaciones Científicas De Investigación
Synthesis Techniques : The compound is utilized in various synthesis techniques. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, closely related to (S)-tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate, are used in stereoselective syntheses. These derivatives react with L-selectride in anhydrous tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. This highlights its role in producing specific stereoisomers of compounds (Boev et al., 2015).
Amino Acid Synthesis : It's used in the synthesis of protected α-amino acids. (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a similar compound, is found to react with copper-catalyzed Grignard reagents to give these amino acids in moderate to good yields, demonstrating its importance in organic synthesis and pharmaceutical applications (Baldwin et al., 1996).
Antibacterial Agent Synthesis : Compounds like 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share structural similarities with this compound, have been synthesized and tested for their antibacterial activities. These compounds exhibit significant in vitro and in vivo antibacterial activities, suggesting potential pharmaceutical applications (Bouzard et al., 1992).
Intermediate in Medicinal Chemistry : It serves as an important intermediate in the synthesis of various medicinal compounds. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an analogous compound, is a key intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing its significance in the development of new drugs (Chen Xin-zhi, 2011).
Formation of Bicyclic Systems : The compound is also used in the formation of stereochemically homogeneous N-unsubstituted fused bicyclic systems. Reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound, lead to the formation of these complex structures, which are crucial in advanced organic synthesis (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(cyclopropanecarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-4-5-11(9-16)15-12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLFKWRLNWWOGT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119919 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(cyclopropylcarbonyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286209-09-3 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(cyclopropylcarbonyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(cyclopropylcarbonyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3027290.png)



![2-[7-(tert-Butyl)pyren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027297.png)




![1H-Imidazole-1-ethanol, 2-(4-bromo-2-fluorophenyl)-4-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B3027305.png)

